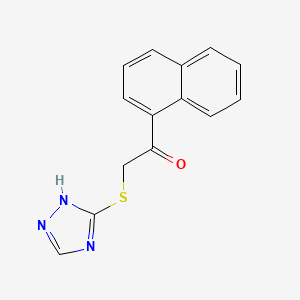
MFCD02366397
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD02366397 is a chemical compound identified by its unique identifier in the MDL number system. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD02366397 involves specific chemical reactions and conditions. The preparation methods can vary, but they generally include steps such as carbonization and acidification. For example, carbon-based solid acids can be produced through one-step or two-step carbonization methods, followed by acidification using agents like sulfonating agents, phosphoric acid, or nitric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure the compound’s purity and yield. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: MFCD02366397 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
MFCD02366397 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a catalyst or reagent in various reactions. In biology, it may have applications in studying cellular processes and molecular interactions. In medicine, it could be explored for its potential therapeutic effects. In industry, it can be utilized in the production of materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD02366397 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as modulation of oxidative stress, alteration of cellular signaling pathways, and changes in molecular structures.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD02366397 can be identified using chemical similarity searches. These searches compare the molecular structure and properties of this compound with other compounds to find those with similar characteristics .
Uniqueness: this compound stands out due to its specific chemical structure and properties, which may offer unique advantages in certain applications. Comparing it with similar compounds can highlight its distinct features and potential benefits in various fields.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its utility and pave the way for further exploration and development.
Properties
IUPAC Name |
1-naphthalen-1-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13(8-19-14-15-9-16-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOKIGDYVZTHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














